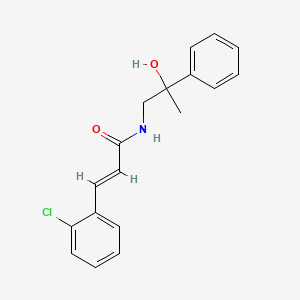

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

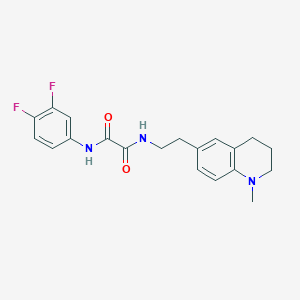

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid is a chemical compound offered by various chemical suppliers. It is often used in research and has a CAS number of 866150-95-0 .

Molecular Structure Analysis

The molecular formula of this compound is C15H19NO3 . Its molecular weight is 261.32 . Unfortunately, the specific structure details are not provided in the search results.Aplicaciones Científicas De Investigación

Toxicity and Teratogenic Effects : Azetidine-2-carboxylic acid (a related compound) is known for its toxic and teratogenic effects. It is misincorporated into proteins in place of proline in many species, affecting proteins like collagen, hemoglobin, and impacting protein folding. This characteristic makes it significant in studies related to protein synthesis and the effects of amino acid substitution (Rubenstein et al., 2006).

Steric Effects in Organic Chemistry : The study of steric effects, particularly the steric inhibition of resonance in carboxylic acids, is essential in understanding the reactivity and properties of related compounds. For example, research on 2-tert-butylbenzoic acid and 4-tert-butylbenzoic acid has helped elucidate these effects (Böhm & Exner, 2001).

Synthesis of Derivatives for Medicinal Chemistry : Protected 3-haloazetidines, which are derivatives of azetidine-3-carboxylic acids, are widely used in medicinal chemistry. They serve as versatile building blocks for synthesizing a range of valuable compounds, including pharmaceuticals (Ji, Wojtas & Lopchuk, 2018).

Role in Self-Assembly and Molecular Arrays : The interactions of compounds like 4-tert-butylbenzoic acid with other molecules can lead to the formation of complex molecular arrays. This has implications in materials science and nanotechnology (Armstrong et al., 2002).

Study of Non-Proteinogenic Amino Acids : Azetidine-2-carboxylic acid and its derivatives are used in the study of non-proteinogenic amino acids, which are of interest in the development of novel peptides and proteins with unique properties (Sajjadi & Lubell, 2008).

Synthesis of Peptide Analogues : Research in peptide chemistry often involves the synthesis of analogues containing non-proteinogenic amino acids, such as azetidine-2-carboxylic acid, for studying protein structure and function (Schutkowski, Mrestani-Klaus & Neubert, 2009).

Applications in Plant Physiology : Azetidine-2-carboxylic acid has been used as an analog of proline to study protein synthesis and ion transport in plants, contributing to our understanding of plant physiology and stress responses (Pitman, Wildes, Schaefer & Wellfare, 1977).

Direcciones Futuras

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry . Therefore, the future directions of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid could be in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

It’s known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research, suggesting a broad range of potential targets.

Mode of Action

It’s known that azetidine derivatives can participate in various chemical reactions , such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Result of Action

It’s known that the compound is useful as a rigid linker in protac development for targeted protein degradation , suggesting that it may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOWZMVFJFMEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)

![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)

![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)